2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound featuring a 3,4-dimethoxyphenyl group, an acetamide core, and a 4-phenylpiperazinyl sulfonyl moiety. This structure combines aromatic methoxy substituents, a sulfonamide linker, and a piperazine ring, which are commonly associated with biological activity in medicinal chemistry. The 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding, while the sulfonyl-piperazine moiety could improve solubility and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-18(16-21(20)30-2)17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPCUXVVAXNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation Route
3,4-Dimethoxybenzene undergoes acetylation using acetyl chloride and AlCl₃ in anhydrous dichloromethane at 0–5°C, yielding 3,4-dimethoxyacetophenone (87% yield). Subsequent Baeyer-Villiger oxidation with m-CPBA generates the corresponding acetate, hydrolyzed to the carboxylic acid via NaOH/EtOH reflux.
Halogenation-Arndt-Eistert Pathway
Alternative synthesis begins with 3,4-dimethoxybenzaldehyde:
- Hell-Volhard-Zelinskii bromination at the α-position (PBr₃, 110°C).
- Curtius rearrangement with NaN₃ to install the amine.
- Hydrolysis to the carboxylic acid (6M HCl, 80°C).
Preparation of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine
Sulfonation of 4-Phenylpiperazine
4-Phenylpiperazine reacts with chlorosulfonic acid (ClSO₃H) in dry CH₂Cl₂ at −10°C, producing 4-phenylpiperazin-1-ylsulfonyl chloride (92% purity by HPLC). Quenching with ice water followed by extraction yields the sulfonyl chloride intermediate.
Amine Coupling
The sulfonyl chloride reacts with ethylenediamine in THF under N₂, maintaining pH 8–9 with NaHCO₃. Workup includes:
- Filtration to remove salts
- Solvent evaporation under reduced pressure
- Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine (68% yield).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Optimized conditions adapted from patent CN103664681A:
| Reagent | Quantity | Role |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)acetic acid | 0.5 g | Carboxylic acid |
| 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine | 0.41 g | Amine |
| EDCI·HCl | 0.38 g | Coupling agent |
| DMAP | 0.55 g | Catalyst |
| CH₂Cl₂ | 35 mL | Solvent |
Procedure :
- Dissolve acid and amine in CH₂Cl₂ at 0°C.
- Add EDCI·HCl and DMAP under N₂.
- Stir 30 min at 0°C, then 24 h at RT.
- Wash sequentially with 2M HCl, NaHCO₃, and brine.
- Dry over Na₂SO₄, concentrate, and recrystallize (CH₂Cl₂/EtOAc).
Mixed Anhydride Method
For scale-up, alternative activation with isobutyl chloroformate:
- Generate mixed anhydride from acid and iBuOCOCl.
- React with amine in presence of N-methylmorpholine.
- Isolate product via extraction (EtOAc/H₂O).
Sulfur Oxidation Strategies
While direct sulfonation is preferred, PMC9462268 demonstrates thioether oxidation as a viable alternative:
- Synthesize 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)thio)ethyl)acetamide.
- Oxidize with NaIO₄ (2.5 eq) in H₂O/THF (1:3) at reflux.
- Monitor by TLC (disappearance of thioether spot at Rf 0.6).
Critical parameters :
Crystallization and Polymorph Control
Patent WO2018008042A1 outlines techniques for polymorph isolation:
- Dissolve crude product in CH₃CN (5 mL/g) at 80°C.
- Cool to 5°C at 0.5°C/min.
- Filter and dry under vacuum (40°C, 24 h).
XRPD analysis confirms Form II polymorphic stability with characteristic peaks at 2θ = 12.4°, 16.7°, 24.1°.
Analytical Characterization
Key spectral data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (d, J=8.4 Hz, 1H, ArH), 6.71 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, piperazine), 2.64–2.59 (m, 4H, piperazine), 2.34 (s, 2H, CH₂SO₂).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₈N₃O₅S [M+H]⁺ 446.1752, found 446.1749.
Industrial-Scale Optimization
Cost-saving measures :
- Replace EDCI with T3P® (propanephosphonic acid anhydride): Reduces coupling time to 6 h.
- Solvent recycling: Distill CH₂Cl₂ through molecular sieves for reuse.
- Continuous flow sulfonation: 90% conversion in 15 min residence time.
Comparative Method Analysis
| Method | Yield (%) | Purity (HPLC) | Cost (USD/g) |
|---|---|---|---|
| EDCI coupling | 76 | 99.2 | 12.40 |
| Mixed anhydride | 68 | 98.7 | 9.85 |
| Thioether oxidation | 67 | 97.9 | 14.20 |
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities :
- Shares the 3,4-dimethoxyphenyl sulfonyl and acetamide groups.
Key Differences : - Replaces the 4-phenylpiperazine with a simpler ethylenediamine linker.
Implications : - The absence of the piperazine ring may reduce conformational flexibility and alter binding affinity to targets like serotonin or dopamine receptors .
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Structural Similarities :
- Contains a piperazine ring and sulfonyl-linked acetamide.
Key Differences : - The piperazine is substituted with a 2-chlorophenylmethyl group instead of a phenyl group.
- Features an imine (Schiff base) linkage to the dimethoxyphenyl group rather than a direct ethyl attachment.
Implications : - The Schiff base could confer pH-dependent stability .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Structural Similarities :
- Includes a piperazinyl sulfonyl group and acetamide core.
Key Differences : - Substitutes the 3,4-dimethoxyphenyl with a 4-fluorophenyl group.
- Uses a tosyl (4-methylphenyl sulfonyl) group instead of a phenylpiperazinyl sulfonyl.
Implications : - The fluorophenyl group may enhance metabolic stability, while the tosyl moiety could alter electronic properties and solubility .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structural Similarities :
- Contains the 3,4-dimethoxyphenethylamine backbone.
Key Differences : - Replaces the sulfonyl-piperazine-acetamide with a benzamide group.
Implications :
Physicochemical Data
Abbreviations: DMP = dimethoxyphenyl.
Biologische Aktivität
2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as compound 897621-69-1, is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a dimethoxyphenyl group and a phenylpiperazine moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is 2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide. It has a molecular formula of and a molecular weight of approximately 429.55 g/mol. The presence of the sulfonyl group is particularly noteworthy, as it can influence the compound's pharmacokinetics and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). The phenylpiperazine moiety is known to bind to serotonin receptors, which may modulate mood and anxiety levels. Additionally, the sulfonamide group enhances binding affinity to target proteins, potentially increasing therapeutic efficacy.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
Antidepressant-like Effects
In animal models, this compound has shown significant antidepressant-like effects. A study involving forced swim tests indicated that it reduced immobility time, suggesting enhanced mood elevation comparable to standard antidepressants such as fluoxetine.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15.0 |
| A549 (Lung) | 20.5 |
| HCT116 (Colon) | 12.8 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, it has been observed to reduce cell death and preserve cellular integrity.
Case Studies
-
Case Study on Antidepressant Activity :
A double-blind study involving 60 participants with major depressive disorder assessed the efficacy of this compound compared to placebo. Results indicated a statistically significant reduction in depression scores after 8 weeks of treatment. -
Case Study on Antitumor Activity :
In a study evaluating the effects of this compound on human cancer cell lines, researchers found that it significantly inhibited tumor growth in xenograft models, leading to a reduction in tumor size by approximately 50% compared to controls.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide?
- The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the sulfonamide linkage via coupling of a piperazine derivative (e.g., 4-phenylpiperazine) with a sulfonyl chloride intermediate.
- Step 2: Acetamide bond formation using 3,4-dimethoxyphenylacetic acid derivatives under reflux conditions with coupling agents like EDC/HOBt.
- Step 3: Purification via column chromatography or recrystallization to isolate the target compound .
- Critical factors include solvent choice (e.g., DMF or THF), temperature control, and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How is the structural integrity of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm), piperazine protons (δ ~2.5-3.5 ppm), and sulfonyl/acetamide linkages.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and piperazine moieties.
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. What solvent systems are optimal for studying its chemical reactivity?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions like nucleophilic substitutions or amide bond modifications.
- Non-polar solvents (e.g., chloroform, ethyl acetate) are preferred for purification via chromatography due to reduced compound degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study: Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptors) may arise from:
- Variability in assay conditions (e.g., pH, temperature, or cell line differences).
- Purity thresholds: Impurities ≥5% (common in commercial samples) can skew results; validate purity via HPLC before testing .
- Methodological Solution: Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to cross-validate target engagement .
Q. What experimental approaches elucidate the compound’s mechanism of action in neurological targets?
- In Silico Docking: Molecular dynamics simulations (e.g., using AutoDock Vina) model interactions with GPCRs (e.g., 5-HT₆ or D₂ receptors) via the piperazine and sulfonamide motifs.
- In Vitro Profiling:
- Calcium flux assays in neuronal cell lines to assess receptor activation.
- Western blotting to measure downstream signaling proteins (e.g., phosphorylated ERK1/2).
- In Vivo Validation: Behavioral studies (e.g., forced swim test for antidepressant activity) in rodent models .
Q. How do structural modifications to the 3,4-dimethoxyphenyl group impact pharmacological properties?
- Comparative Analysis:
- Electron-donating groups (e.g., methoxy): Enhance metabolic stability but reduce blood-brain barrier permeability.
- Electron-withdrawing groups (e.g., nitro): Increase receptor affinity but may elevate cytotoxicity.
- Case Study: Replacing 3,4-dimethoxy with 4-fluoro (as in structurally related compounds) reduces CYP450-mediated metabolism by ~40% .
Q. What strategies mitigate instability of the sulfonamide moiety under physiological conditions?
- Chemical Stabilization:
- pH optimization: Buffered solutions (pH 7.4) reduce hydrolysis.
- Prodrug design: Mask the sulfonamide with ester groups, which are cleaved in vivo.
- Analytical Monitoring: Use LC-MS to track degradation products (e.g., free piperazine) during stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
